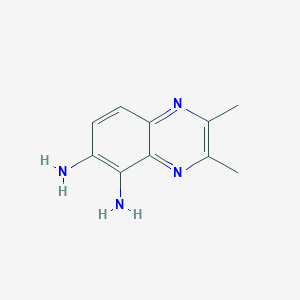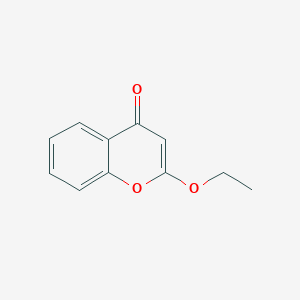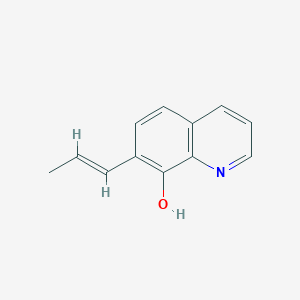![molecular formula C9H19NOS B11905633 2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol](/img/structure/B11905633.png)
2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol: is a chemical compound with the molecular formula C9H19NOS and a molecular weight of 189.317 g/mol . It is a useful research chemical, often utilized as a building block in organic synthesis. The compound features a thietane ring, which is a four-membered ring containing sulfur, making it part of the thiaheterocycle family .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol typically involves the formation of the thietane ring through nucleophilic cyclization or photochemical [2 + 2] cycloadditions . One common method is the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Another approach involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide .
Industrial Production Methods: Industrial production of thietane-containing compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a thiol or other sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can modify the thietane ring or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Chemistry: 2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur heterocycles.
Biology and Medicine: Thietane-containing compounds have shown potential in pharmaceutical applications, including antiviral and anticancer agents . The unique structure of the thietane ring can enhance the biological activity and stability of these compounds.
Industry: In the industrial sector, thietane derivatives are used in the production of polymers, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(thietan-3-yl)amino]pentan-2-ol involves its interaction with molecular targets through its thietane ring and amino group. The sulfur atom in the thietane ring can participate in various chemical interactions, including coordination with metal ions and formation of hydrogen bonds . These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Uniqueness: this compound is unique due to its specific substitution pattern on the thietane ring and the presence of both an amino group and a hydroxyl group. This combination of functional groups provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
2-methyl-1-(thietan-3-ylamino)pentan-2-ol |
InChI |
InChI=1S/C9H19NOS/c1-3-4-9(2,11)7-10-8-5-12-6-8/h8,10-11H,3-7H2,1-2H3 |
InChI Key |
CGDFOWNWKCCTAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CNC1CSC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


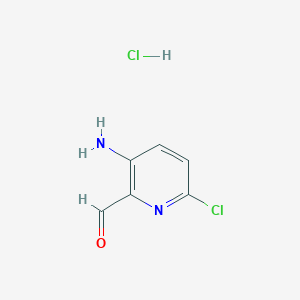

![3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-trien-9-one](/img/structure/B11905560.png)



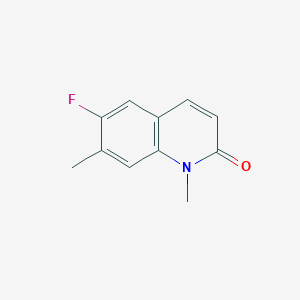
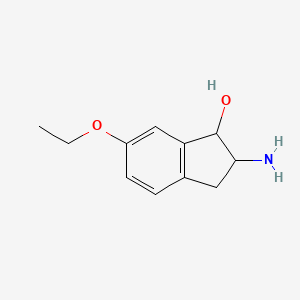
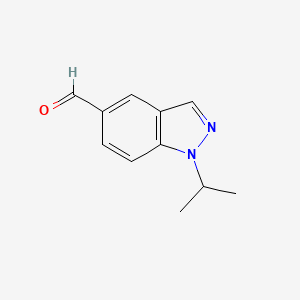
![4'-Ethynyl-[1,1'-biphenyl]-2-amine](/img/structure/B11905613.png)
